Bicyclo[4.1.1]octa-1,5-diene
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Overview
Description
Bicyclo[411]octa-1,5-diene is a unique organic compound characterized by its bicyclic structure, which consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.1]octa-1,5-diene can be achieved through several methods. One notable method involves the [4+2] cycloaddition of bicyclobutanes with dienol ethers. This reaction is catalyzed by Lewis acids, such as aluminium triflate, and proceeds through the formation of enol ether intermediates, which upon acidic hydrolysis yield bicyclo[4.1.1]octane diketones .
Industrial Production Methods
While specific industrial production methods for bicyclo[41
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.1]octa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the diketones back to the parent compound or other derivatives.
Substitution: The strained ring system allows for substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include diketones, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bicyclo[4.1.1]octa-1,5-diene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying strained ring systems.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of bicyclo[4.1.1]octa-1,5-diene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain facilitates various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,5,7-triene: This compound has a similar bicyclic structure but with an additional double bond, leading to different reactivity and applications.
Bicyclo[2.1.1]hexane: Another related compound with a smaller ring system, used as a bioisostere for ortho-disubstituted benzenes.
Uniqueness
Bicyclo[4.1.1]octa-1,5-diene is unique due to its specific ring strain and the resulting reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and materials science.
Properties
CAS No. |
88386-33-8 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
bicyclo[4.1.1]octa-1,5-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-5-7(3-1)6-8/h3-4H,1-2,5-6H2 |
InChI Key |
RRCSONLHOYBYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CC(=C1)C2 |
Origin of Product |
United States |
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